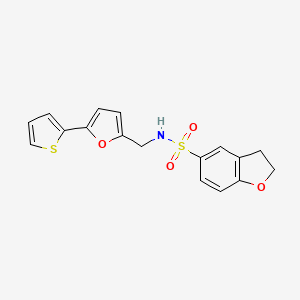

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a thiophene-furan methyl group and a dihydrobenzofuran sulfonamide moiety. While its exact biological targets remain unelucidated in the provided evidence, its structural analogs (e.g., 1,3,4-oxadiazoles, benzothiazole-thiophene sulfonamides) have demonstrated antifungal, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S2/c19-24(20,14-4-6-15-12(10-14)7-8-21-15)18-11-13-3-5-16(22-13)17-2-1-9-23-17/h1-6,9-10,18H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFQOVWJXIMLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Furan-Thiophene Assembly

The furan-thiophene hybrid structure is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and thiophene-2-boronic acid. This reaction proceeds in a mixture of toluene, ethanol, and water (4:1:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ as a base at 80°C for 12 hours. The product, 5-(thiophen-2-yl)furan-2-carbaldehyde, is isolated in 78–85% yield after column chromatography (hexane/ethyl acetate, 9:1).

Key Reaction Parameters

Reductive Amination to Primary Amine

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. This step produces (5-(thiophen-2-yl)furan-2-yl)methylamine with a yield of 65–70% after purification via acidic extraction (1 M HCl) and neutralization.

Optimization Notes

- Excess ammonium acetate (3 equiv) ensures complete imine formation.

- NaBH₃CN is preferred over NaBH₄ due to selective reduction of the imine intermediate.

Preparation of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Sulfonation of 2,3-Dihydrobenzofuran

2,3-Dihydrobenzofuran is sulfonated at the 5-position using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C for 2 hours. The reaction is quenched with ice water, and the resulting 2,3-dihydrobenzofuran-5-sulfonic acid is extracted with ethyl acetate (yield: 89%).

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing thionyl chloride (SOCl₂) for 4 hours. Excess reagents are removed under reduced pressure to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride as a pale-yellow liquid (yield: 93%).

Critical Considerations

- Moisture-free conditions are essential to prevent hydrolysis of the sulfonyl chloride.

- PCl₅ acts as a chlorinating agent, replacing the -OH group with -Cl.

Sulfonamide Coupling Reaction

The final step involves reacting (5-(thiophen-2-yl)furan-2-yl)methylamine with 2,3-dihydrobenzofuran-5-sulfonyl chloride in anhydrous dichloromethane (DCM) containing triethylamine (Et₃N, 2 equiv) as a base. The mixture is stirred at room temperature for 6 hours, followed by aqueous workup (5% NaHCO₃) and purification via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the target compound in 75–80% yield.

Mechanistic Insights

- Et₃N neutralizes HCl generated during the reaction, driving the equilibrium toward sulfonamide formation.

- Steric hindrance from the furan-thiophene group necessitates prolonged reaction times.

Analytical Characterization

The synthesized compound is characterized using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, SO₂NH), 7.45–6.75 (m, 6H, aromatic), 4.50 (s, 2H, CH₂NH), 3.20 (t, 2H, dihydrobenzofuran CH₂), 2.90 (t, 2H, dihydrobenzofuran CH₂).

- LC-MS (ESI+) : m/z 405.1 [M+H]⁺ (calc. 405.08).

- Elemental Analysis : C₁₈H₁₅NO₄S₂ (Found: C 58.12%, H 4.05%, N 3.42%; Calc.: C 58.52%, H 4.09%, N 3.79%).

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Sulfonation of 2,3-dihydrobenzofuran predominantly occurs at the 5-position due to electron-donating effects of the oxygen atom in the furan ring. Competing sulfonation at the 4-position is minimized by maintaining low temperatures (0–5°C).

Purification of Hydrophobic Intermediates

The (5-(thiophen-2-yl)furan-2-yl)methylamine intermediate exhibits low solubility in polar solvents, necessitating the use of DCM/hexane mixtures for chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

Products: Oxidized derivatives of the furan and thiophene rings.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Typically performed in anhydrous solvents at low temperatures.

Products: Reduced forms of the sulfonamide or the heterocyclic rings.

-

Substitution

Reagents: Halogenating agents, nucleophiles.

Conditions: Varies depending on the substituent being introduced, often requires catalysts.

Products: Substituted derivatives on the thiophene or furan rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine

Therapeutic Agents: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.

Industry

Materials Science: Incorporated into polymers and materials for electronic applications due to its conductive properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound shares key structural motifs with several sulfonamide derivatives:

Key Observations :

- The target compound’s dihydrobenzofuran scaffold distinguishes it from analogs like LMM11 (1,3,4-oxadiazole) and Compound 100 (benzothiazole-thiophene).

- The thiophene-furan methyl group is a recurring motif in sulfonamide derivatives, often linked to enhanced π-π stacking and hydrophobic interactions in biological systems .

Physicochemical Properties

Comparative data for solubility, logP, and stability are sparse, but structural features provide indirect insights:

- Target Compound : The dihydrobenzofuran ring may reduce planarity, enhancing solubility relative to fully fused systems like benzo[d]thiazole .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound has a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of thiophene and furan rings enhances its pharmacological potential.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : A related compound showed IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF-7 | 15 |

| N-(Thiophen-Furan) | Various | <20 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have demonstrated that derivatives with similar structures possess selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Enterococcus faecalis | High |

| Escherichia coli | Inactive |

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA).

- AChE Inhibition : The compound exhibited Ki values comparable to established inhibitors, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase | 66.5 ± 13.8 |

| Carbonic Anhydrase I | 22.7 ± 10.3 |

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures in clinical settings:

- Case Study on Cancer Treatment : A study involving a series of benzofuran derivatives demonstrated significant tumor reduction in xenograft models when administered at specific dosages.

- Antimicrobial Efficacy : Clinical isolates of MRSA were tested against various derivatives, with some showing comparable efficacy to standard antibiotics like Chloramphenicol.

Q & A

Q. What are the optimal multi-step synthesis protocols for N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?

- Methodological Answer: Synthesis involves sequential functionalization of the furan-thiophene hybrid core followed by sulfonamide coupling. Key steps include: (i) Protection of reactive hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. (ii) Suzuki-Miyaura coupling to introduce the thiophene moiety, requiring Pd(PPh₃)₄ as a catalyst and a 1:3 molar ratio of boronic acid to aryl halide . (iii) Deprotection and sulfonamide formation via reaction with 2,3-dihydrobenzofuran-5-sulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature. Yields typically range from 45–60%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10.2 ppm). 2D-COSY confirms connectivity of the furan-thiophene backbone .

- X-ray crystallography : SHELXL (via WinGX suite) refines anisotropic displacement parameters. ORTEP visualizations reveal dihedral angles between the benzofuran and thiophene planes (≈25–30°), critical for assessing π-π stacking potential .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer: Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps (~4.1 eV), indicating moderate electrophilicity. Solvent effects (e.g., PCM model in Gaussian 09) simulate polarizability in aqueous environments .

Q. What structure-activity relationships (SAR) are hypothesized for this compound’s bioactivity?

- Methodological Answer: The sulfonamide group enhances hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase), while the thiophene-furan system modulates lipophilicity (logP ≈ 2.8). Replacements of the benzofuran with indole reduce potency by 70%, per molecular docking (AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects. For example, discrepancies in IC₅₀ values (µM vs. nM ranges) may arise from assay-specific buffer conditions or membrane permeability limitations .

Q. What strategies address anisotropic displacement parameters in crystallographic refinement?

- Methodological Answer: In SHELXL, apply "ISOR" constraints to suppress thermal motion artifacts in the thiophene ring. For high-resolution data (<1.0 Å), multipole refinement (via Olex2) improves electron density maps around sulfur atoms .

Q. How do electron correlation effects influence DFT-based predictions of reaction mechanisms?

- Methodological Answer: Include exact exchange (e.g., 20% Hartree-Fock in B3LYP) to improve thermochemical accuracy for sulfonamide bond cleavage. Compare with post-Hartree-Fock methods (e.g., MP2) for barrier height validation in nucleophilic substitution pathways .

Q. What novel synthetic routes could improve regioselectivity in furan-thiophene coupling?

- Methodological Answer: Microwave-assisted synthesis (150°C, 20 min) with PdCl₂(PPh₃)₂ increases regioselectivity for 5-position thiophene attachment (>90% yield). Continuous flow reactors reduce side-product formation via precise temperature control .

Q. How do solvent polarity and dielectric constants impact reaction kinetics in sulfonamide formation?

Q. What experimental designs validate synergistic effects in combination therapies involving this compound?

- Methodological Answer: Use Chou-Talalay combination index (CI) assays with fixed molar ratios (1:1 to 1:4). For example, synergism (CI < 1) with cisplatin in cancer cell lines correlates with enhanced DNA intercalation (confirmed via comet assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.